

4-Bromo-2-fluorotoluene: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Bromo-2-fluorotoluene

Cat. No.: B1265965

[Get Quote](#)

Introduction: The Strategic Importance of 4-Bromo-2-fluorotoluene in Modern Chemistry

In the landscape of contemporary organic synthesis, **4-Bromo-2-fluorotoluene** stands out as a pivotal building block, particularly within the realms of pharmaceutical and agrochemical development.[1][2][3][4] Its utility stems not merely from its halogenated aromatic structure, but from the nuanced reactivity imparted by the specific arrangement of its functional groups. The presence of a bromine atom, a fluorine atom, and a methyl group on the toluene core creates a molecule with differentiated reaction sites, enabling chemists to perform selective and sequential transformations.[5] This guide provides an in-depth examination of the molecular structure, properties, synthesis, and applications of **4-Bromo-2-fluorotoluene**, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The unique substitution pattern of **4-Bromo-2-fluorotoluene** dictates its chemical behavior. The fluorine atom at the 2-position and the bromine atom at the 4-position relative to the methyl group create a distinct electronic and steric environment. The IUPAC name for this compound is 4-bromo-2-fluoro-1-methylbenzene.[6][7][8]

Structural Representation

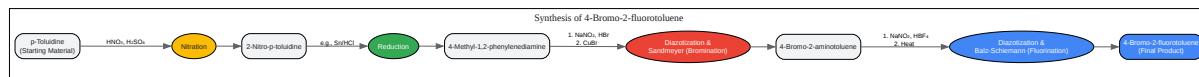
The molecular structure of **4-Bromo-2-fluorotoluene** is depicted below, illustrating the spatial arrangement of the constituent atoms.

Caption: Molecular structure of **4-Bromo-2-fluorotoluene**.

Key Physicochemical Data

A summary of the essential physicochemical properties of **4-Bromo-2-fluorotoluene** is presented in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₇ H ₆ BrF	[6][8][9][10]
Molecular Weight	189.02 g/mol	[5][8][11]
CAS Number	51436-99-8	[5][6][7][9][11]
Appearance	Colorless to light yellow liquid	[1][3][6][9]
Density	1.492 g/mL at 25 °C	[1][3][11]
Boiling Point	68 °C at 8 mmHg	[1][3]
Flash Point	76 °C (169 °F) - closed cup	[3][9]
Refractive Index (n _{20/D})	1.529	[1][11]
Water Solubility	Insoluble	[1][11]
SMILES String	Cc1ccc(Br)cc1F	[7][8][11]
InChI Key	YZFVUQSAJMLFOZ- UHFFFAOYSA-N	[5][6][8][11]


Synthesis of **4-Bromo-2-fluorotoluene**: A Protocol Deep Dive

The synthesis of **4-Bromo-2-fluorotoluene** can be achieved through various routes, with multi-step pathways often preferred to ensure high regioselectivity.[5] A common and effective method involves the diazotization of a substituted aniline, followed by a Sandmeyer-type

reaction. This approach provides excellent control over the placement of the bromine and fluorine atoms.

Exemplary Synthesis Workflow

The following diagram outlines a logical workflow for a multi-step synthesis of **4-Bromo-2-fluorotoluene** starting from p-toluidine.

[Click to download full resolution via product page](#)

Caption: A multi-step synthesis route to **4-Bromo-2-fluorotoluene**.

Detailed Experimental Protocol: Synthesis from 3-Fluoro-4-methylaniline

This protocol describes a more direct synthesis via bromination of 3-fluoro-4-methylaniline, a common laboratory-scale procedure.

Materials:

- 3-Fluoro-4-methylaniline
- Hydrobromic acid (48%)
- Sodium nitrite
- Copper(I) bromide
- Deionized water

- Diethyl ether
- Magnesium sulfate (anhydrous)
- Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)
- Magnetic stirrer with heating mantle
- Ice bath

Procedure:

- **Diazotization:**
 - In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-4-methylaniline (1 equivalent) in a mixture of hydrobromic acid (48%, 3 equivalents) and water.
 - Cool the mixture to 0-5 °C using an ice bath.
 - Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
 - Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
- **Sandmeyer Reaction (Bromination):**
 - In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%, 2 equivalents).
 - Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Control the rate of addition to manage gas evolution (N₂).
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
- **Work-up and Purification:**

- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Extract the aqueous layer with diethyl ether (3 x volume).
- Combine the organic extracts and wash sequentially with 1 M sodium hydroxide solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be further purified by vacuum distillation to yield pure **4-Bromo-2-fluorotoluene**.

Applications in Drug Development and Advanced Synthesis

4-Bromo-2-fluorotoluene is a versatile intermediate in the synthesis of a wide range of complex organic molecules. Its differential reactivity is key to its utility.

- Pharmaceutical Intermediates: It serves as a crucial starting material for the synthesis of active pharmaceutical ingredients (APIs).^{[2][4][5][7]} The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule. For instance, it has been used in the synthesis of compounds with potential applications in treating cancer and neurological disorders.^{[1][5]}
- Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound is used to create novel pesticides and herbicides.^{[1][2][4][9]} The specific halogenation pattern can contribute to the biological activity and environmental profile of the resulting agrochemical.
- Radiolabeled Compounds: A notable application is in the synthesis of 4-borono-2-fluorophenylalanine, a reagent used in Positron Emission Tomography (PET) studies.^{[5][12]} This highlights its importance in the development of diagnostic tools.

Safety and Handling

4-Bromo-2-fluorotoluene is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[13]
- Ventilation: Use only in a well-ventilated area.[13][14]
- Handling: Avoid breathing fumes, mist, or vapors.[13][14] Wash hands and any exposed skin thoroughly after handling.[13][14]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][3][9] Keep away from sources of ignition.[9][14]

Conclusion

4-Bromo-2-fluorotoluene is a high-value chemical intermediate whose strategic importance in organic synthesis is well-established. Its unique molecular architecture allows for a wide range of selective chemical manipulations, making it an indispensable tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ruifuchem.com [ruifuchem.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]
- 5. 4-Bromo-2-fluorotoluene | 51436-99-8 | Benchchem [benchchem.com]
- 6. 4-Bromo-2-fluorotoluene, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-Bromo-2-fluorotoluene [synhet.com]
- 8. 4-Bromo-2-fluorotoluene | C7H6BrF | CID 171040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. 4-Bromo-2-fluorotoluene, 99% | Fisher Scientific [fishersci.ca]
- 11. 4-Bromo-2-fluorotoluene 99 51436-99-8 [sigmaaldrich.com]
- 12. 4-Bromo-2-fluorotoluene | 51436-99-8 [chemicalbook.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Bromo-2-fluorotoluene: A Comprehensive Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265965#molecular-structure-and-formula-of-4-bromo-2-fluorotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com